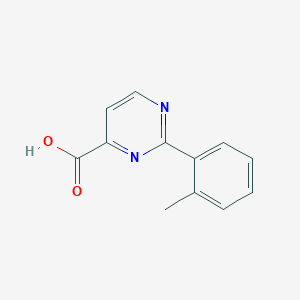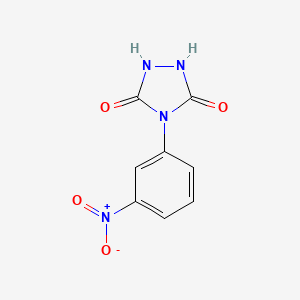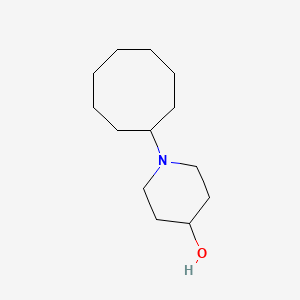
Etodolac Ethyl Ester
概要
説明
Etodolac Ethyl Ester is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . This compound is synthesized to enhance the pharmacokinetic properties of Etodolac, potentially improving its efficacy and reducing side effects.
作用機序
Target of Action
Etodolac Ethyl Ester primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid into prostacyclin and prostaglandin, which are involved in mediating inflammation .
Mode of Action
this compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation . It’s worth noting that this compound is more selective for COX-2 than COX-1 .
Biochemical Pathways
By inhibiting COX-1 and COX-2, this compound affects the biochemical pathway of prostaglandin synthesis . Prostaglandins are lipid compounds that have diverse roles in the body, including the mediation of inflammatory responses . Therefore, the inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation .
Pharmacokinetics
It’s known that the compound is stable in an acidic environment and readily hydrolyzed in a basic environment .
Result of Action
The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In terms of cellular effects, it has been found that some synthesized molecules have more analgesic and anti-inflammatory potential than Etodolac .
生化学分析
Biochemical Properties
Etodolac Ethyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the activity of cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, this compound reduces the levels of pro-inflammatory cytokines and chemokines, which are signaling molecules that promote inflammation. This inhibition leads to decreased activation of inflammatory pathways and reduced expression of genes associated with inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, preventing the substrate arachidonic acid from accessing the enzyme’s catalytic site. This binding inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound may modulate the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is stable in acidic environments (pH 1.2) and readily hydrolyzed in basic environments (pH 7.4). Over time, this compound undergoes enzymatic and chemical hydrolysis, releasing the parent drug Etodolac. This sustained release mechanism ensures prolonged anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and ulceration. The threshold for these adverse effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydrolysis to release Etodolac, which is further metabolized by liver enzymes, including cytochrome P450 isoforms. These metabolic processes result in the formation of hydroxylated and glucuronidated metabolites, which are excreted primarily through the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is extensively bound to plasma proteins, which facilitates its distribution to target tissues. Additionally, this compound may interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in prostaglandin synthesis and other metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Etodolac Ethyl Ester typically involves the esterification of Etodolac with ethanol. The process begins with the reaction of Etodolac with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Etodolac Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to Etodolac and ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: This compound can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Etodolac and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted Etodolac derivatives.
科学的研究の応用
Etodolac Ethyl Ester has several scientific research applications:
類似化合物との比較
Etodolac Ethyl Ester can be compared with other ester derivatives of NSAIDs, such as:
Ibuprofen Ethyl Ester: Similar in its esterification approach to enhance pharmacokinetic properties.
Naproxen Ethyl Ester: Another ester derivative aimed at improving drug delivery and efficacy.
Ketoprofen Ethyl Ester: Used to enhance the solubility and bioavailability of Ketoprofen.
Uniqueness
This compound is unique due to its specific parent compound, Etodolac, which has a distinct chemical structure and pharmacological profile compared to other NSAIDs. The esterification to form this compound aims to retain the therapeutic benefits of Etodolac while potentially reducing gastrointestinal side effects and improving bioavailability .
特性
IUPAC Name |
ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFTFWWCSCCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Etodolac Ethyl Ester in the synthesis of Etodolac?
A1: this compound serves as a key intermediate in the synthesis of Etodolac. [] The research paper describes a synthetic route where 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate undergo a cyclocondensation reaction to yield this compound. This ester is then hydrolyzed to obtain Etodolac. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate](/img/structure/B1460950.png)


![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)

amine](/img/structure/B1460956.png)
![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
amine](/img/structure/B1460960.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
